1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid
Overview
Description
1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid is an organic compound with the molecular formula C11H17NO4. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound features a cyclopentene ring with an amino group protected by a tert-butoxycarbonyl (Boc) group and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid can be synthesized through a multi-step process involving the protection of the amino group and the formation of the cyclopentene ring. One common method involves the following steps:
- Protection of the amino group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
- Formation of the cyclopentene ring through a cyclization reaction, often involving a Grignard reagent or other organometallic compounds.
- Introduction of the carboxylic acid group through oxidation or other suitable reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The Boc-protected amino group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules. The Boc-protected amino group allows for selective deprotection and further functionalization.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions. It serves as a substrate or inhibitor in various biochemical assays.
Medicine: It is used in the development of pharmaceuticals, particularly in the design of peptide-based drugs. The Boc group provides stability and protection during drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of novel compounds with specific properties.
Mechanism of Action
The mechanism of action of 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid involves the selective protection and deprotection of the amino group. The Boc group provides stability and prevents unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in various chemical reactions, allowing for the formation of peptides and other complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized.
Comparison with Similar Compounds
1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid can be compared with other Boc-protected amino acids and cyclopentene derivatives. Similar compounds include:
Boc-protected amino acids: These compounds feature different amino acid backbones but share the Boc protection group. Examples include Boc-alanine and Boc-phenylalanine.
Cyclopentene derivatives: These compounds have similar cyclopentene ring structures but differ in their functional groups. Examples include cyclopentene carboxylic acid and cyclopentene amine.
The uniqueness of this compound lies in its combination of the Boc-protected amino group and the cyclopentene ring, making it a versatile building block for various synthetic applications.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-11(8(13)14)6-4-5-7-11/h4-5H,6-7H2,1-3H3,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUHKCBBMAAOMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC=CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442117 | |
Record name | 1-[(tert-Butoxycarbonyl)amino]cyclopent-3-ene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213316-20-2 | |
Record name | 1-[(tert-Butoxycarbonyl)amino]cyclopent-3-ene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-{[(tert-butoxy)carbonyl]amino}cyclopent-3-ene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.